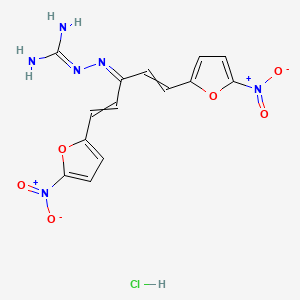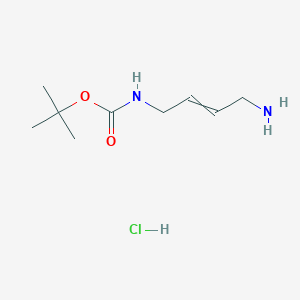
tert-butyl N-(4-aminobut-2-enyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-aminobut-2-enyl)carbamate; hydrochloride: is a chemical compound with the molecular formula C9H18N2O2 . It is a derivative of tert-butyl carbamate and contains an amine group and an alkene group . This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-(4-aminobut-2-enyl)carbamate typically begins with tert-butyl chloroformate and 4-aminobut-2-ene .
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature .
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Production: The compound is produced in batches using standard organic synthesis techniques.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or aldehydes .
Reduction: Reduction reactions can convert the compound into amines or alcohols .
Substitution: Substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites during complex molecule construction. Biology: It serves as a precursor for the synthesis of biologically active molecules, including peptides and proteins . Medicine: The compound is explored for its potential pharmacological properties , including its use in drug design and development . Industry: It is utilized in the manufacture of polymers and plastics due to its reactive nature .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound to its targets. The amine group can form hydrogen bonds, enhancing its interaction with biological molecules.
Comparison with Similar Compounds
tert-Butyl (4-aminobut-2-en-1-yl)carbamate
tert-Butyl (3-aminopropyl)carbamate
tert-Butyl (2-aminoethyl)carbamate
Uniqueness: Tert-butyl N-(4-aminobut-2-enyl)carbamate; hydrochloride is unique due to its alkene group , which allows for additional chemical reactivity compared to its counterparts. This makes it particularly useful in synthetic applications where the presence of a double bond is advantageous.
Properties
IUPAC Name |
tert-butyl N-(4-aminobut-2-enyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKDWOLDLXTIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
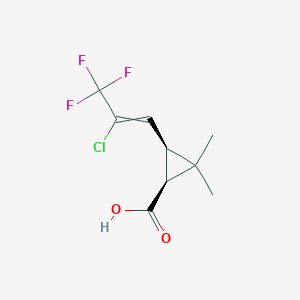
![Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B8057417.png)
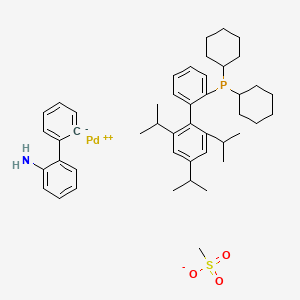
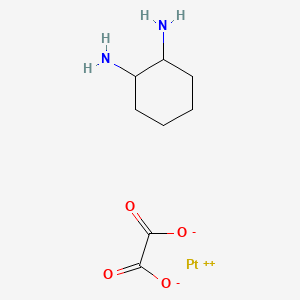
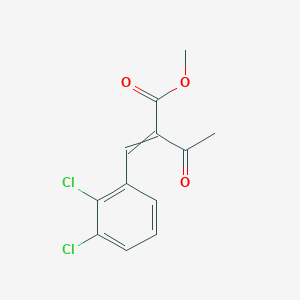
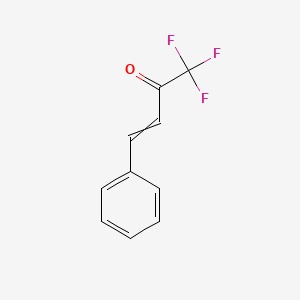
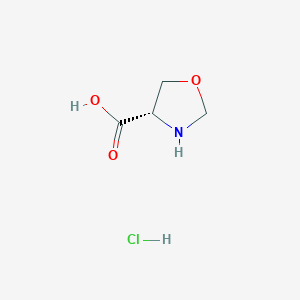
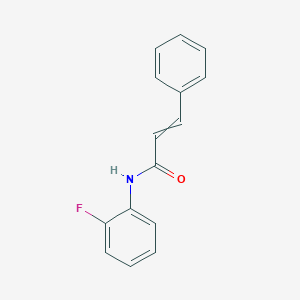
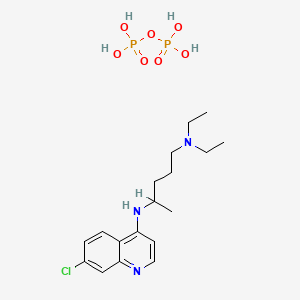
![6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B8057488.png)
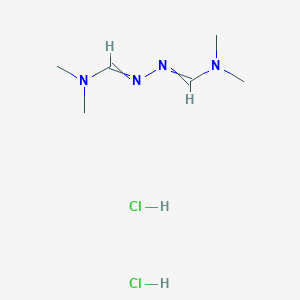
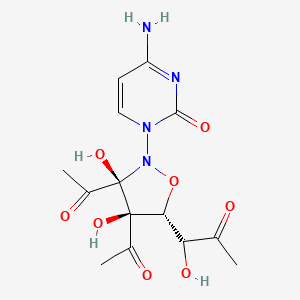
![2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-](/img/structure/B8057500.png)
